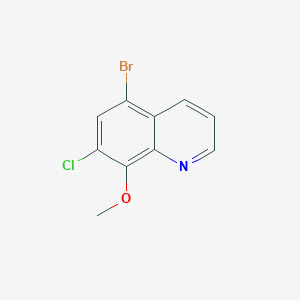![molecular formula C22H23F3N4O3 B12830302 5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine CAS No. 909662-35-7](/img/structure/B12830302.png)
5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine typically involves multiple steps. One common route includes the formation of the oxadiazole ring, followed by the introduction of the piperidinyl and trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.
Aplicaciones Científicas De Investigación
5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethoxybenzyl alcohol
- 3,5-Dimethoxybenzyl bromide
- 3,5-Dimethoxybenzoyl chloride
Uniqueness
Compared to similar compounds, 5-{5-[1-(3,5-Dimethoxybenzyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-2-(trifluoromethyl)pyridine stands out due to its unique combination of functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
909662-35-7 |
|---|---|
Fórmula molecular |
C22H23F3N4O3 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
5-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H23F3N4O3/c1-30-17-9-14(10-18(11-17)31-2)13-29-7-5-15(6-8-29)21-27-20(28-32-21)16-3-4-19(26-12-16)22(23,24)25/h3-4,9-12,15H,5-8,13H2,1-2H3 |
Clave InChI |
HZJRKUSIVLQSHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CN2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)



![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)

